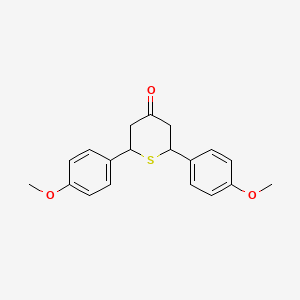

2,6-Bis(4-methoxyphenyl)thian-4-one

説明

2,6-Bis(4-methoxyphenyl)thian-4-one is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (with one sulfur atom) substituted at the 2- and 6-positions with 4-methoxyphenyl groups.

特性

IUPAC Name |

2,6-bis(4-methoxyphenyl)thian-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3S/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-10,18-19H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRGSDQNZOTTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)CC(S2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387228 | |

| Record name | 2,6-Bis(4-methoxyphenyl)thian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2573-84-4 | |

| Record name | 2,6-Bis(4-methoxyphenyl)thian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methoxyphenyl)thian-4-one typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate through a Mannich reaction. This reaction yields 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then methylated and oximated using hydroxylamine hydrochloride to produce the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

化学反応の分析

Types of Reactions: 2,6-Bis(4-methoxyphenyl)thian-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thian-4-one core to a thian-4-ol.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thian-4-ol derivatives.

Substitution: Halogenated or nitrated methoxyphenyl derivatives.

科学的研究の応用

2,6-Bis(4-methoxyphenyl)thian-4-one has several applications in scientific research:

Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.

Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

作用機序

The mechanism of action of 2,6-Bis(4-methoxyphenyl)thian-4-one involves its interaction with biological targets, leading to various effects:

Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of microorganisms.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Piperidin-4-one Derivatives :

The compound 2,6-Bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime (C₂₈H₃₀N₂O₃) replaces the thiane sulfur with a nitrogen atom in the piperidin-4-one core. This substitution enhances hydrogen-bonding capacity and basicity, which may improve interactions with biological targets. The O-benzyloxime moiety further increases steric bulk and modulates solubility .Cyclopenta-Dithiophen Derivatives :

The compound 2,6-Bis(4-methoxyphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-yl-acetate (C₂₅H₂₀O₃S₂) features a fused bicyclic system with sulfur atoms. The acetate group enhances solubility and enables further functionalization. Its synthesis via "general procedure C" achieved a 73% yield, suggesting efficient scalability .Dioxaphosphepin Derivatives :

Complex phosphorous-containing analogs (e.g., C₅₀H₅₇O₆P) with bis(4-methoxyphenyl) groups demonstrate high molecular weights (~785 g/mol) and specialized applications in catalysis or natural product synthesis. Their steric hindrance from tert-butyl groups contrasts with the simpler methoxyphenyl substituents in thian-4-one derivatives .

Physicochemical and Structural Properties

生物活性

2,6-Bis(4-methoxyphenyl)thian-4-one is an organic compound belonging to the thianone class, characterized by its dual 4-methoxyphenyl substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H20O2S

- CAS Number : 2573-84-4

The presence of methoxy groups enhances the lipophilicity of the compound, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Disruption : It has been suggested that this thianone derivative can induce cell cycle arrest in cancer cells, thereby preventing their division.

- Apoptosis Induction : Evidence indicates that it may promote programmed cell death in malignant cells through intrinsic pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest a potential application in treating infections caused by resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notable results from cytotoxicity assays are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.5 |

| HCT-116 (colon cancer) | 12.3 |

| HepG2 (liver cancer) | 18.7 |

These IC50 values indicate that the compound possesses considerable cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

-

Study on Anticancer Effects :

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 and HCT-116 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties against multi-drug resistant bacteria. The results highlighted that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。